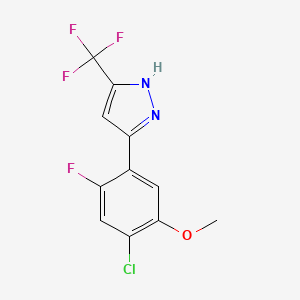
3-(4-Chloro-2-fluoro-5-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chloro-2-fluoro-5-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine or its derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of substituents: The chloro, fluoro, methoxy, and trifluoromethyl groups can be introduced through various substitution reactions, such as halogenation, methylation, and trifluoromethylation.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
3-(4-Chloro-2-fluoro-5-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The chloro, fluoro, and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, methylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups.
科学研究应用
Chemistry: As an intermediate in the synthesis of other complex organic molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
- 3-(4-Chloro-2-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole
- 3-(4-Chloro-5-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole
- 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1H-pyrazole
Uniqueness
The unique combination of chloro, fluoro, methoxy, and trifluoromethyl groups in 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole can result in distinct chemical properties, such as increased stability, reactivity, or specific interactions with biological targets
属性
CAS 编号 |
142623-92-5 |
|---|---|
分子式 |
C11H7ClF4N2O |
分子量 |
294.63 g/mol |
IUPAC 名称 |
3-(4-chloro-2-fluoro-5-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole |
InChI |
InChI=1S/C11H7ClF4N2O/c1-19-9-2-5(7(13)3-6(9)12)8-4-10(18-17-8)11(14,15)16/h2-4H,1H3,(H,17,18) |
InChI 键 |
ITYAWGWQZAYEJP-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C(=C1)C2=NNC(=C2)C(F)(F)F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


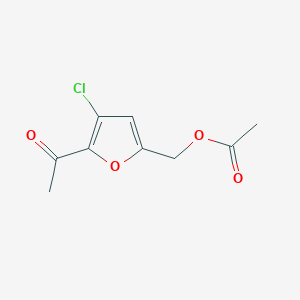

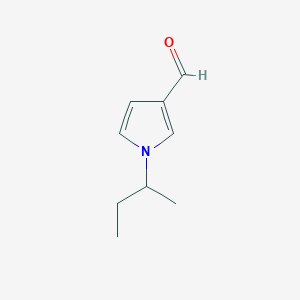
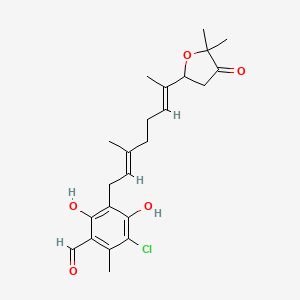
![2-(2-Aminoethyl)-6-ethoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine](/img/structure/B12890915.png)
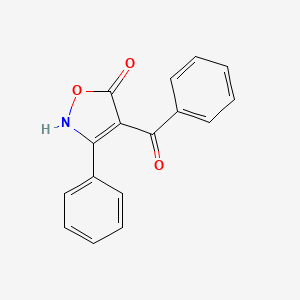

![(R)-Dicyclohexyl(2'-(diphenylphosphino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12890922.png)
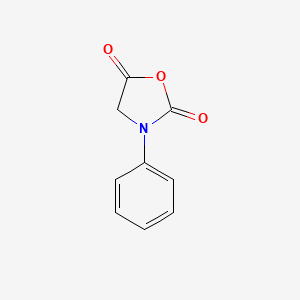

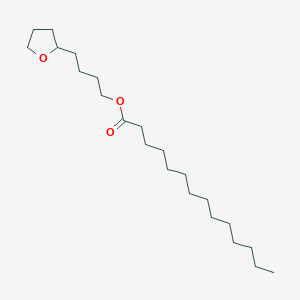
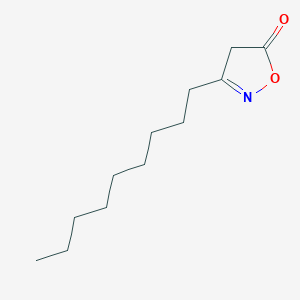
![2-(Aminomethyl)benzo[d]oxazole-5-acetic acid](/img/structure/B12890939.png)

